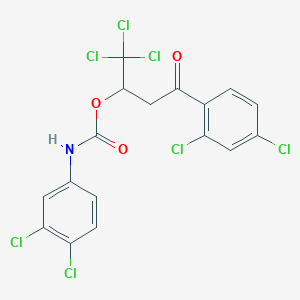
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,1,1-Trichloro-4-(2,4-dichlorophényl)-4-oxobutan-2-yl (3,4-dichlorophényl)carbamate est un composé organique complexe caractérisé par plusieurs atomes de chlore et des cycles aromatiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,1,1-Trichloro-4-(2,4-dichlorophényl)-4-oxobutan-2-yl (3,4-dichlorophényl)carbamate implique généralement des réactions organiques à plusieurs étapes. Le processus commence souvent par la chloration de composés aromatiques spécifiques, suivie de l’introduction de groupes carbamates dans des conditions contrôlées. Les conditions de réaction, telles que la température, le solvant et les catalyseurs, sont cruciales pour garantir le rendement et la pureté du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de chloration et de carbamation à grande échelle. Ces méthodes sont optimisées pour l’efficacité et la rentabilité, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante et un débit élevé.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,1,1-Trichloro-4-(2,4-dichlorophényl)-4-oxobutan-2-yl (3,4-dichlorophényl)carbamate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés plus oxydés.
Réduction : Les réactions de réduction peuvent éliminer les atomes de chlore ou réduire les groupes carbonylés.
Substitution : Les atomes d’halogène peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, la température, le solvant et le pH étant des facteurs critiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des composés plus fortement chlorés ou oxygénés, tandis que la réduction peut produire des dérivés moins chlorés.
Applications de recherche scientifique
Le 1,1,1-Trichloro-4-(2,4-dichlorophényl)-4-oxobutan-2-yl (3,4-dichlorophényl)carbamate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l’inhibition enzymatique.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, telles que l’activité antimicrobienne ou anticancéreuse.
Industrie : Utilisé dans la production de matériaux ou de produits chimiques spécialisés.
Applications De Recherche Scientifique
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
Le mécanisme d’action du 1,1,1-Trichloro-4-(2,4-dichlorophényl)-4-oxobutan-2-yl (3,4-dichlorophényl)carbamate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de certaines voies biologiques. Les voies et les cibles moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1,1,1-Trichloro-2,2-bis(4-chlorophényl)éthane (DDT) : Connu pour ses propriétés insecticides.
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un herbicide largement utilisé.
Chlorpyrifos : Un pesticide organophosphoré.
Unicité
Le 1,1,1-Trichloro-4-(2,4-dichlorophényl)-4-oxobutan-2-yl (3,4-dichlorophényl)carbamate est unique en raison de sa combinaison spécifique de groupes fonctionnels et d’atomes de chlore, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H10Cl7NO3 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H10Cl7NO3/c18-8-1-3-10(12(20)5-8)14(26)7-15(17(22,23)24)28-16(27)25-9-2-4-11(19)13(21)6-9/h1-6,15H,7H2,(H,25,27) |
Clé InChI |
BMMHXDVBSJNNKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)OC(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


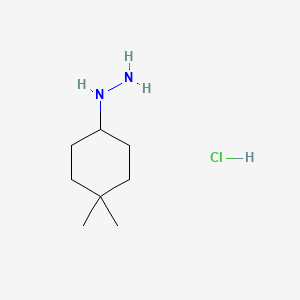
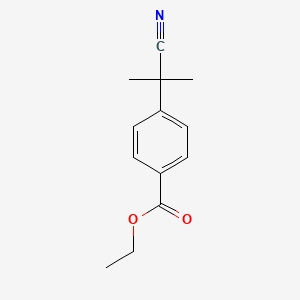
![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
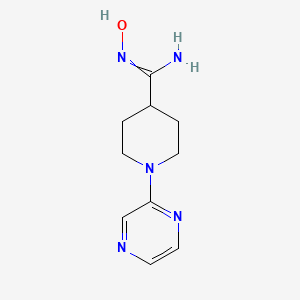
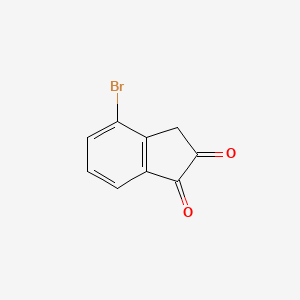
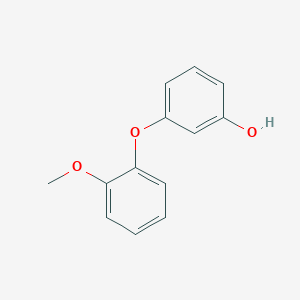
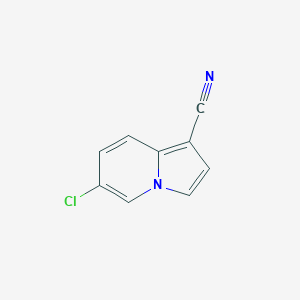
![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)




![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)
